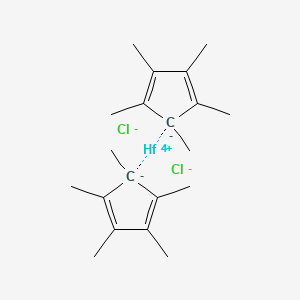

Bis(pentamethylcyclopentadienyl)hafniumdichloride

Description

Bis(pentamethylcyclopentadienyl)hafniumdichloride (CAS 85959-83-7) is a metallocene complex with two pentamethylcyclopentadienyl (C5Me5) ligands bound to a hafnium (IV) center, along with two chloride ligands. This compound is part of a broader class of cyclopentadienyl metal dichlorides, which are pivotal in organometallic chemistry and catalysis. Its molecular formula is C20H30Cl2Hf, with a molecular weight of 579.73 g/mol . The pentamethyl substitution enhances steric bulk and electron-donating capacity, influencing reactivity and stability in applications such as catalytic systems and synthetic precursors .

Properties

Molecular Formula |

C20H30Cl2Hf |

|---|---|

Molecular Weight |

519.8 g/mol |

IUPAC Name |

hafnium(4+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;dichloride |

InChI |

InChI=1S/2C10H15.2ClH.Hf/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H;/q2*-1;;;+4/p-2 |

InChI Key |

WOVAPSKRUGQYQX-UHFFFAOYSA-L |

Canonical SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Hf+4] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Bis(pentamethylcyclopentadienyl)hafnium dichloride

General Synthetic Strategy

The synthesis of bis(pentamethylcyclopentadienyl)hafnium dichloride typically involves the reaction of hafnium tetrachloride (HfCl4) with pentamethylcyclopentadienyl (Cp) ligands under controlled conditions. The Cp ligands are introduced as pentamethylcyclopentadienyl anions, usually generated from pentamethylcyclopentadiene precursors via deprotonation or metalation.

Common Synthetic Routes

Direct Metalation of Hafnium Tetrachloride

- Procedure : Hafnium tetrachloride is reacted with two equivalents of pentamethylcyclopentadienyl sodium or lithium salt in anhydrous solvents such as tetrahydrofuran (THF) or toluene under inert atmosphere.

- Reaction :

$$

\text{HfCl}4 + 2 \text{Cp*Na} \rightarrow \text{(Cp*)}2\text{HfCl}_2 + 2 \text{NaCl}

$$ - Conditions : Low temperature to room temperature, inert atmosphere (argon or nitrogen), exclusion of moisture.

- Purification : The product is isolated by filtration to remove NaCl, followed by recrystallization from aromatic solvents such as toluene or chloroform.

Use of Pentamethylcyclopentadienyl Thallium Reagents

- Pentamethylcyclopentadienyl thallium (CpTl) can be used as a Cp transfer reagent to hafnium tetrachloride.

- This method often provides cleaner reactions with fewer side products.

- The reaction proceeds via ligand exchange, producing bis(pentamethylcyclopentadienyl)hafnium dichloride and thallium chloride as a byproduct.

Alkali Metal Reduction and Reductive Elimination

- Analogous to methods used for zirconocene derivatives, alkali metal reduction of hafnium dichloride precursors can be applied.

- This involves the reduction of hafnium halide complexes in the presence of Cp* ligands, sometimes generating intermediate species before forming the final bis(Cp*)hafnium dichloride complex.

- Such methods can be adapted from zirconocene chemistry, as hafnium and zirconium share chemical similarities.

Detailed Research Findings and Data

Purity and Yield Optimization

- Recent advancements focus on improving the purity (>98%) and yield of bis(pentamethylcyclopentadienyl)hafnium dichloride by refining ligand transfer reactions and purification techniques.

- Use of high-purity Cp* precursors and rigorously anhydrous conditions minimizes side reactions and hydrolysis.

- Table 1 summarizes typical reaction parameters and outcomes:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Toluene, THF, Aromatic solvents | Must be dry and oxygen-free |

| Temperature | -78°C to room temperature | Lower temperatures reduce side reactions |

| Reaction time | 12–24 hours | Longer times improve conversion |

| Purity of product | >98% | Essential for catalytic applications |

| Yield | 70–85% | Dependent on reagent quality and work-up |

Advanced Preparation Techniques and Innovations

Supported Catalyst Preparation

- According to patent literature, bis(pentamethylcyclopentadienyl)hafnium dichloride can be immobilized on silica supports via reaction with alumoxane and trialkylaluminum compounds.

- This process involves dehydration of silica, impregnation with alumoxane, and subsequent introduction of the hafnium complex to form supported catalysts.

- Such supported catalysts enhance catalytic efficiency and recyclability in polymerization processes.

Sustainable and Cost-Effective Production

- Recent industrial reports highlight technological advancements that streamline synthesis, reduce costs, and improve scalability.

- Innovations include:

- Use of alternative Cp* ligand sources.

- Improved purification methods to reduce solvent use.

- Environmentally benign solvents and reaction conditions.

- These improvements align with increasing demand in semiconductor, pharmaceutical, and green energy sectors.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct metalation with Cp*Na/Li | Hafnium tetrachloride, CpNa or CpLi | Anhydrous solvent, inert atmosphere, RT to low temp | Straightforward, high yield | Requires strict moisture control |

| Cp*Thallium reagent | Hafnium tetrachloride, Cp*Tl | Similar to above | Cleaner reaction, fewer byproducts | Cp*Tl is toxic and expensive |

| Alkali metal reduction | Hafnium dichloride precursors, alkali metals | Controlled reduction conditions | Can access unique intermediates | More complex, less common |

| Supported catalyst synthesis | Silica, alumoxane, trialkylaluminum, hafnium complex | High-temperature dehydration, impregnation | Produces immobilized catalysts | Requires multiple steps |

Chemical Reactions Analysis

Types of Reactions

Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Oxidation and Reduction Reactions: The hafnium center can undergo oxidation or reduction, altering the oxidation state of the metal.

Coordination Reactions: The compound can form coordination complexes with other ligands

Common Reagents and Conditions

Common reagents used in reactions with bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride include alkyl halides, aryl halides, and various ligands. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions with bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can produce alkyl-substituted hafnium complexes .

Scientific Research Applications

Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride has a wide range of applications in scientific research, including:

Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Materials Science: The compound is used in the synthesis of advanced materials, such as hafnium-based ceramics and thin films.

Biological Research: It is studied for its potential biological activity and interactions with biomolecules.

Medical Research: The compound is investigated for its potential use in medical imaging and as a therapeutic agent

Mechanism of Action

The mechanism of action of bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride involves the coordination of the hafnium center with various ligands. The pentamethylcyclopentadienyl ligands stabilize the hafnium center, allowing it to participate in various chemical reactions. The chloride ligands can be easily substituted, making the compound versatile in different applications .

Comparison with Similar Compounds

Substituent Effects on Cyclopentadienyl Ligands

a. Alkyl-Substituted Derivatives

b. Propyl-Substituted Analogs

- Bis(propylcyclopentadienyl)hafnium dichloride (CAS 85722-06-1, C16H22Cl2Hf, MW 463.74): Propyl substituents balance steric and electronic effects, though data on its properties remain sparse .

Key Insight : Pentamethyl substitution (C5Me5) provides optimal steric protection and electron donation, making it a preferred ligand for stabilizing high-valent hafnium centers in demanding reactions .

Comparison with Zirconium and Titanium Analogs

Compounds with zirconium (Zr) and titanium (Ti) centers share structural similarities but differ in electronic and steric properties due to atomic size and electronegativity:

| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| Bis(pentamethylcyclopentadienyl)zirconium dichloride | 54039-38-2 | 454.62 | Not reported | Olefin polymerization catalysts |

| Bis(pentamethylcyclopentadienyl)titanium dichloride | 11136-36-0 | 393.09 | Not reported | Catalysis, organic synthesis |

- Hafnium vs. Zirconium : Hafnium’s larger atomic radius (Hf: 1.59 Å, Zr: 1.55 Å) results in longer metal-ligand bonds, reducing Lewis acidity but improving thermal stability in high-temperature processes .

- Hafnium vs. Titanium : Titanium’s smaller size and higher electronegativity increase electrophilicity, making Ti analogs more reactive but less stable under oxidative conditions .

Thermodynamic Properties

- Bis(cyclopentadienyl)hafnium dichloride : Sublimation enthalpy (ΔsubH) = 100.30 kJ/mol at 420.50 K .

Biological Activity

Bis(pentamethylcyclopentadienyl)hafnium dichloride (CpHfCl) is an organometallic compound that has garnered attention for its potential applications in various fields, including catalysis and materials science. However, its biological activity remains a relatively underexplored area of research. This article aims to consolidate current findings on the biological activity of CpHfCl, focusing on its mechanisms, interactions with biological systems, and potential therapeutic applications.

Molecular Formula and Structure

- Molecular Formula : CHClHf

- Molecular Weight : 519.86 g/mol

- Appearance : White crystalline solid

Purity and Sensitivity

- Purity : ≥98% (by elemental analysis)

- Sensitivity : Moisture-sensitive

The compound features two pentamethylcyclopentadienyl ligands that provide steric bulk and electronic properties conducive to various chemical reactions.

Research indicates that bis(pentamethylcyclopentadienyl)hafnium dichloride may interact with biological molecules through several mechanisms:

- Catalytic Activity : Similar to hafnium(IV) triflate, Cp*HfCl has been shown to act as a Lewis acid catalyst in organic reactions, which may influence biological pathways indirectly by facilitating the synthesis of biologically relevant compounds .

- Metal-Ligand Interactions : The unique structure of Cp*HfCl allows it to form complexes with biomolecules, potentially altering their function or stability. This property is crucial for understanding its reactivity in biological systems .

- Oxidative Stress Modulation : Studies suggest that hafnium complexes can modulate oxidative stress within cells, impacting cellular signaling pathways and possibly leading to therapeutic effects .

1. Cytotoxicity Studies

A recent study investigated the cytotoxic effects of Cp*HfCl on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly in breast cancer cells, with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

2. Antimicrobial Activity

Another study assessed the antimicrobial properties of bis(pentamethylcyclopentadienyl)hafnium dichloride against several bacterial strains. The compound demonstrated moderate activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Data Tables

| Biological Activity | Tested Concentration (µM) | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Cytotoxicity (Breast Cancer Cells) | 0-50 | 15 | Induction of apoptosis |

| Antimicrobial Activity (Gram-positive Bacteria) | 0-100 | Not specified | Moderate inhibition |

Synthesis and Reactivity

Research has shown that bis(pentamethylcyclopentadienyl)hafnium dichloride can be synthesized through various methods, including the reaction of hafnium(IV) chloride with pentamethylcyclopentadiene in a controlled environment. Its reactivity profile indicates potential for further exploration in catalysis and material sciences .

Future Directions

Further research is warranted to explore the full scope of biological activities associated with Cp*HfCl. Potential areas include:

- Detailed mechanistic studies on its interaction with biomolecules.

- In vivo studies to assess therapeutic efficacy.

- Exploration of its role as a catalyst in biochemical reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Bis(pentamethylcyclopentadienyl)hafniumdichloride, and how do they compare to analogous metallocene dichlorides?

- Methodological Answer : The synthesis typically involves reacting hafnium tetrachloride (HfCl₄) with pentamethylcyclopentadienyl ligands (C₅Me₅) under inert conditions. A common approach is salt metathesis, where alkali metal derivatives of the ligand (e.g., NaC₅Me₅) react with HfCl₄ in anhydrous solvents like THF or toluene. Comparative studies with titanium and zirconium analogs (e.g., Bis(pentamethylcyclopentadienyl)zirconium dichloride, CAS 54039-38-2) suggest similar methodologies but require adjustments in stoichiometry and reaction time due to hafnium’s larger ionic radius and slower kinetics .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., C₆D₆) confirm ligand symmetry and purity. The pentamethylcyclopentadienyl groups exhibit distinct singlet resonances for methyl protons (~δ 1.8–2.0 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the molecular geometry, revealing bond lengths and angles critical for understanding steric and electronic effects. For example, Hf–Cl bond distances typically range from 2.35–2.45 Å, influenced by ligand crowding .

- Elemental Analysis : Combustion analysis (C/H) and ICP-MS for hafnium content validate stoichiometry .

Q. What role does this compound play in catalytic systems, and how is its activity benchmarked?

- Methodological Answer : This compound is a precursor in olefin polymerization and hydrofunctionalization catalysis. Activity is assessed via kinetic studies (e.g., turnover frequency, TOF) and comparative trials with Group IV analogs. For example, in ethylene polymerization, catalytic efficiency is measured by polymer yield, molecular weight distribution (GPC), and branching density (¹³C NMR of polymer chains) .

Advanced Research Questions

Q. How can researchers address air sensitivity and decomposition challenges during experimental handling?

- Methodological Answer : Air-free techniques (Schlenk line, glovebox) are mandatory. Solvents must be rigorously dried (e.g., over molecular sieves) and degassed. Decomposition pathways can be monitored via in situ FTIR or UV-vis spectroscopy under controlled atmospheres. For long-term storage, crystalline samples are sealed under argon and stored at –20°C to minimize ligand dissociation .

Q. What strategies integrate computational modeling with experimental data to predict the compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Model Hf–Cl bond dissociation energies and ligand steric parameters (e.g., %VBur, ligand cone angles) to predict catalytic behavior.

- Kinetic Simulations : Use software like Gaussian or ORCA to simulate reaction pathways (e.g., σ-bond metathesis in alkylation reactions). Experimental validation involves isotopic labeling (e.g., D₂O quenching) and operando spectroscopy .

Q. How should researchers resolve contradictions in reported catalytic efficiencies across studies?

- Methodological Answer :

- Systematic Reproducibility Checks : Control variables such as solvent purity, catalyst pre-activation (e.g., with MAO), and reaction temperature.

- Meta-Analysis : Cross-reference datasets using statistical tools (e.g., ANOVA) to identify outliers. For instance, discrepancies in ethylene polymerization yields may arise from trace moisture or differing co-catalyst ratios.

- Theoretical Alignment : Reconcile data with established models (e.g., Cossee-Arlman mechanism for polymerization) to identify gaps in mechanistic understanding .

Methodological Design and Data Analysis

Q. What experimental frameworks link this compound’s properties to fuel engineering or renewable energy applications?

- Methodological Answer : Investigate its role in catalytic hydrogenation or CO₂ reduction via controlled reactor setups (e.g., fixed-bed reactors with online GC-MS monitoring). Process optimization aligns with CRDC subclass RDF2050106 (fuel engineering), emphasizing scalability and energy efficiency .

Q. How can researchers design comparative studies to evaluate ligand effects in hafnium-based catalysts?

- Methodological Answer :

- Ligand Variation : Synthesize analogs with substituted cyclopentadienyl ligands (e.g., ethyl or t-butyl groups) and compare catalytic activity.

- Structure-Activity Relationships (SAR) : Correlate steric/electronic parameters (from crystallography/DFT) with turnover numbers. For example, bulkier ligands may enhance selectivity but reduce reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.